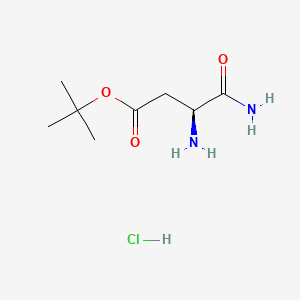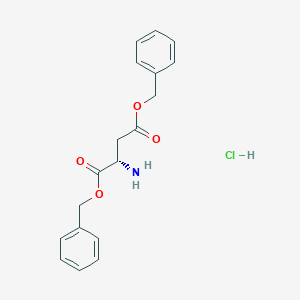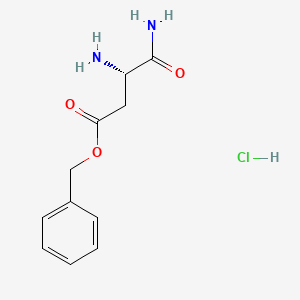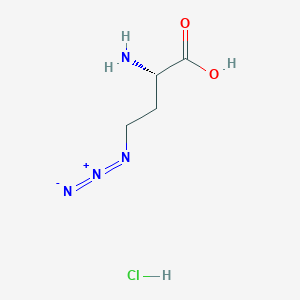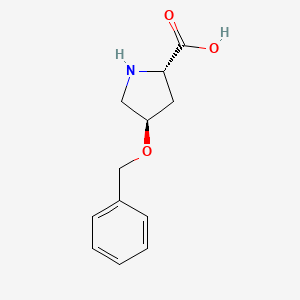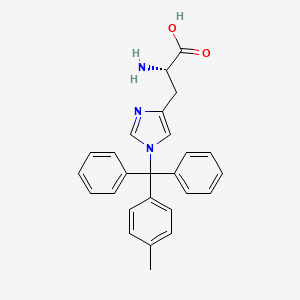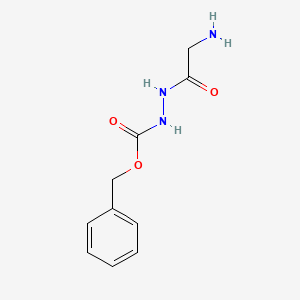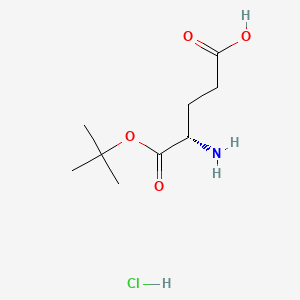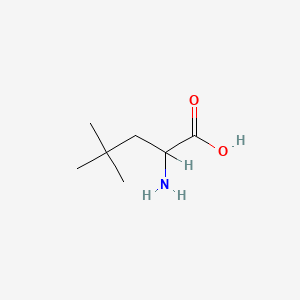
2-Amino-4,4-dimethylpentanoic acid
Vue d'ensemble
Description
2-Amino-4,4-dimethylpentanoic acid, also known as 3-tert-butyl-DL-alanine, is a compound with the molecular formula C7H15NO21. It has a molecular weight of 145.20 g/mol1. The compound is also known by other names such as gamma-methyl-L-leucine and neopentylglycine1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Amino-4,4-dimethylpentanoic acid. However, amino acids are typically synthesized through methods such as Strecker synthesis, Gabriel synthesis, or using chiral pool amino acids as starting materials.Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-4,4-dimethylpentanoic acid1. The InChI representation is InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)1. The compound’s canonical SMILES representation is CC(C)(C)CC(C(=O)O)N1.
Chemical Reactions Analysis
Specific chemical reactions involving 2-Amino-4,4-dimethylpentanoic acid are not readily available in the literature. However, as an amino acid, it can participate in typical amino acid reactions such as peptide bond formation or decarboxylation.Physical And Chemical Properties Analysis
The compound has a molecular weight of 145.20 g/mol1. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 31. The compound has a rotatable bond count of 31. The exact mass and monoisotopic mass are both 145.110278721 g/mol1.Applications De Recherche Scientifique
Astrobiology and Organic Chemical Evolution : Analyses of meteoritic amino acids, including stereoisomers of 2-Amino-4,4-dimethylpentanoic acid, have indicated an asymmetric influence on organic chemical evolution before the origin of life, contributing to our understanding of astrobiology and the early chemical processes on Earth (Cronin & Pizzarello, 1997); (Cronin & Pizzarello, 1999).
Biochemistry and Peptide Studies : Research on peptides containing non-coded amino acids, such as 2-Amino-4,4-dimethylpentanoic acid, has focused on understanding the relationships between peptide structure and their physical and biological characteristics. This includes the study of peptides with bulky side chains and their impact on peptide conformation and properties (Pospíšek & Bláha, 1987).
Fluorescent Probes in Protein Studies : The development of unnatural amino acids based on solvatochromic fluorophores for application in studying protein-protein interactions is another area of research. These amino acids, which include derivatives of 2-Amino-4,4-dimethylpentanoic acid, have been used to create sensitive fluorescent probes for analyzing dynamic protein interactions (Loving & Imperiali, 2008).
Genetic Encoding and Biosynthesis : Techniques have been developed to genetically encode fluorescent amino acids, such as derivatives of 2-Amino-4,4-dimethylpentanoic acid, into proteins. This allows for the selective and efficient incorporation of low-molecular-weight fluorophores into proteins at specific sites, enhancing the study of protein structure and function (Summerer et al., 2006).
Photochemical Studies and Material Science : Research on the electrochemical oxidation of compounds like 2-Amino-3-cyano-4-phenylthiophene has provided insights into the development of photoluminescent materials, demonstrating the broader applications of amino acid derivatives in material science (Ekinci et al., 2000).
Polymer Modification and Biomedical Applications : The modification of poly vinyl alcohol/acrylic acid hydrogels with various amines, including derivatives of 2-Amino-4,4-dimethylpentanoic acid, has been explored. These modifications have implications for increased swelling properties and potential medical applications due to their enhanced biological activities (Aly & El-Mohdy, 2015).
Synthetic Chemistry and Drug Development : The synthesis of bipyridyl amino acids, including derivatives of 2-Amino-4,4-dimethylpentanoic acid, has been used to incorporate metal ions into peptides, offering potential applications in drug development and biochemical research (Kise & Bowler, 1998).
Safety And Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation2. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes3.
Orientations Futures
The future directions of research and applications involving 2-Amino-4,4-dimethylpentanoic acid are not explicitly mentioned in the literature. However, as an amino acid, it could have potential applications in the development of pharmaceuticals, nutritional supplements, and in various chemical and biological research.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
Propriétés
IUPAC Name |
2-amino-4,4-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBSHGLDBQBSPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,4-dimethylpentanoic acid | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





